1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

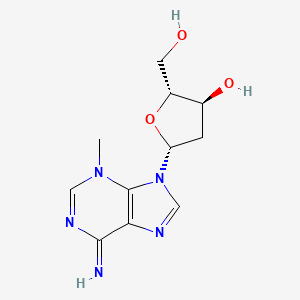

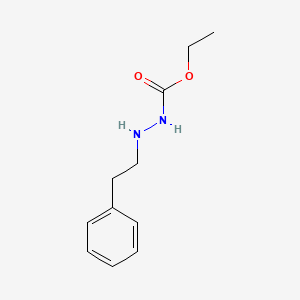

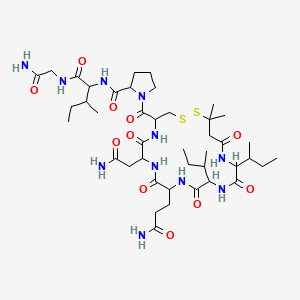

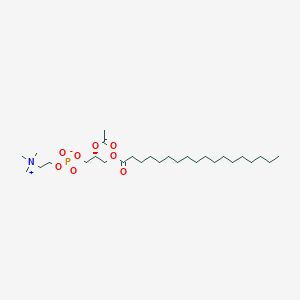

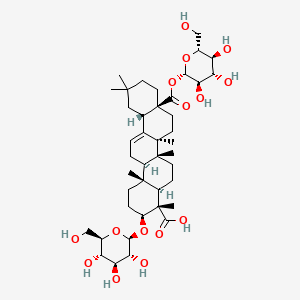

1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine is a phosphatidylcholine in which the acyl groups at positions 1 and 2 are octadecanoyl and octadecenoyl . It is also known as a platelet-activating factor (PAF) and is used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .

Synthesis Analysis

This compound is synthesized by two distinct pathways. The de novo pathway utilizes 1-alkyl-2-acetyl-sn-glycerol and CDP-choline as substrates of a DTT-insensitive phosphocholine transferase (PAF-PCT). The remodeling pathway requires the production of 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lysoPAF) produced by the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine (alkylacylGPC) by the action of phospholipases A2 .Molecular Structure Analysis

The molecular structure of 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine includes an ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position .Chemical Reactions Analysis

The compound is transformed into the inactive lysoPAF by PAF acetylhydrolases (PAF-AH). Three intracellular isoforms of PAF-AH have been identified in mammalian brain .Physical And Chemical Properties Analysis

The compound is a phosphatidylcholine with a net charge of 0. Its average mass is 787.6091 and its mono-isotopic mass is 787.60911 .Aplicaciones Científicas De Investigación

Critical Micellar Concentration 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine's critical micellar concentration has been studied to understand its physical properties in relation to platelet activating factor (PAF). This study highlights the importance of micellar concentration in biological studies, suggesting these compounds exist as monomolecular species in typical concentrations used in research. Such information is pivotal in understanding the diverse biological activities of these compounds (Kramp et al., 1984).

Exocrine Secretory Glands Stimulation Research has demonstrated that 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine can stimulate amylase release in exocrine secretory glands. This effect is comparable to that produced by acetylcholine, indicating potential interactions with plasma membrane receptors (Söling et al., 1984).

Enzyme Acetyltransferase Study The enzyme 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine: acetyl-CoA acetyltransferase was studied using 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine. This research provided insights into enzyme activity and substrate preferences, contributing significantly to the understanding of lipid metabolism and enzyme functions (Gomez-Cambronero et al., 1986).

Neutrophil Migration Analysis The compound has been used to study human neutrophil migration, revealing its potential role in leukocyte accumulation at inflammatory sites. This research provides valuable insights into the immune response and inflammatory processes (Czarnetzki & Benveniste, 1981).

Phospholipid Synthesis Research into the enzymatic synthesis of 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine has shed light on its role in hypotensive and platelet-aggregating activities. This study contributes to the understanding of biochemical pathways in lipid synthesis (Wykle et al., 1980).

Calcium Uptake in Endothelial Cells The compound influences calcium uptake in human endothelial cells, suggesting a significant role in cellular signaling and vascular functions. This research can help understand cardiovascular diseases and therapies (Bussolino et al., 1985).

Safety And Hazards

Propiedades

IUPAC Name |

[(2R)-2-acetyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)34-24-27(37-26(2)30)25-36-38(32,33)35-23-22-29(3,4)5/h27H,6-25H2,1-5H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLILTKBYHPOIA-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000586 | |

| Record name | 2-(Acetyloxy)-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine | |

CAS RN |

79549-26-1 | |

| Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79549-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platelet-activating factor C18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079549261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-YL)-phenyl-methanone](/img/structure/B1221559.png)